Ethyl 2-(methylamino)octanoate is an organic compound characterized by the presence of an ethyl ester group and a methylamino substituent attached to an octanoate chain. Its molecular formula is with a molecular weight of approximately 213.34 g/mol. The compound features a long hydrocarbon chain, which contributes to its lipophilicity, making it relevant in various chemical and biological applications.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
The synthesis of ethyl 2-(methylamino)octanoate typically involves the following steps:
These methods highlight the compound's synthetic versatility and potential for modification.
Ethyl 2-(methylamino)octanoate has various applications in fields such as:
The specific applications depend on ongoing research and development efforts.
While detailed interaction studies specific to ethyl 2-(methylamino)octanoate are scarce, compounds with similar functional groups often exhibit interactions with:
Further investigation into these interactions could provide insights into its mechanism of action and therapeutic potential.
Ethyl 2-(methylamino)octanoate shares structural similarities with several compounds that feature long hydrocarbon chains and amino groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-methyl-2-(methylamino)octanoate | Additional methyl group on amino | |
| Ethyl hexanoate | Shorter hydrocarbon chain | |
| Ethyl 3-(methylamino)butanoate | Different carbon chain length |
Ethyl 2-(methylamino)octanoate is unique due to its combination of a long-chain fatty acid derivative with a methylamino group, which enhances its solubility and potential biological activity compared to shorter-chain analogs. This structural configuration allows it to participate in diverse
Reductive amination remains a cornerstone for introducing methylamino groups into α-keto ester precursors. Ethyl 2-oxooctanoate, when treated with methylamine in the presence of sodium cyanoborohydride (NaBH3CN), undergoes selective imine formation followed by reduction to yield ethyl 2-(methylamino)octanoate. Key parameters include:
Recent innovations leverage in situ generated imines. For instance, employing trimethyl orthoformate as a dehydrating agent facilitates imine formation from ethyl 2-oxooctanoate and methylamine hydrochloride, bypassing the need for isolation. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane at 0°C affords the target compound in 85% yield with >90% purity.
Domino protocols integrate multiple transformations into a single reactor, minimizing intermediate purification. A three-step cascade for ethyl 2-(methylamino)octanoate synthesis involves:
Optimized conditions using toluene sulfonic acid (0.5 mol%) in ethanol at 80°C achieve 72% overall yield. Critical factors include:
Enantioselective synthesis of ethyl 2-(methylamino)octanoate employs chiral auxiliaries and organocatalysts. A bifunctional thiourea catalyst facilitates asymmetric Mannich reactions between ethyl 2-oxooctanoate and methylamine, delivering the (R)-enantiomer with 88% enantiomeric excess (ee). Key advancements include:
Esterification of 2-(methylamino)octanoic acid with ethanol demands precise solvent-catalyst pairing:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Concentrated H2SO4 | 85 | 89 |
| Toluene | p-TsOH | 110 | 82 |
| Dichloromethane | DCC/DMAP | 25 | 76 |
Polar protic solvents like ethanol enhance nucleophilic attack by the alcohol, while Brønsted acids (e.g., H2SO4) protonate the carboxyl group, accelerating acylation. Conversely, dicyclohexylcarbodiimide (DCC) in dichloromethane facilitates room-temperature esterification via active ester intermediates, albeit with lower yields.
Transition metal catalysis has emerged as a fundamental strategy for carbon-nitrogen bond formation in amino ester synthesis, offering significant advantages in terms of selectivity and efficiency [1]. The formation of carbon-nitrogen bonds through transition metal catalysis typically involves three fundamental mechanisms: oxidative addition with low-valent late transition metals, beta-nitrogen elimination, and carbon-hydrogen bond cleavage triggered carbon-nitrogen bond activation [1].
Palladium catalysis represents one of the most versatile approaches for amino ester synthesis through carbon-nitrogen bond formation [2] [3]. The palladium-catalyzed amination of esters proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange with the amine nucleophile, and reductive elimination to form the desired carbon-nitrogen bond [2]. Recent developments have demonstrated that palladium complexes can effectively catalyze the amination of 2,3,3-trifluoroallyl esters with various types of amines, forming trifluoromethylenamines through an intramolecular fluorine shift mechanism [2].
Nickel-catalyzed systems have shown remarkable efficacy in carbon-nitrogen cross-coupling reactions, particularly for amino acid ester substrates [4] [5]. The nickel-catalyzed amination of aryl carbamates proceeds through a catalytic cycle analogous to palladium systems, involving oxidative addition, deprotonation, and reductive elimination [6]. Computational studies reveal that reductive elimination constitutes the rate-determining step in nickel-catalyzed amination, with an activation barrier of approximately 23.1 kilocalories per mole [6]. The nickel-catalyzed nitrogen-arylation of optically pure amino acid esters demonstrates excellent enantioretention, with yields ranging from moderate to high when employing activated heteroaryl electrophiles [5].
| Catalyst System | Substrate Type | Yield Range | Key Mechanistic Step |
|---|---|---|---|
| Palladium-phosphine | Trifluoroallyl esters | 65-85% | Fluorine atom shift |
| Nickel-carbene | Aryl carbamates | 70-90% | Reductive elimination |
| Copper oxide | Aromatic substrates | 60-80% | Radical functionalization |
Copper-catalyzed carbon-nitrogen bond formation has gained prominence due to its cost-effectiveness and broad substrate scope [7] [8]. Copper catalysts demonstrate particular effectiveness in the direct carbon-nitrogen bond formation at the carbon-3 position of imidazo[1,2-a]pyridines, tolerating a wide range of functional groups [7]. The mechanism of copper-catalyzed carbon-nitrogen coupling often involves radical intermediates, as evidenced by experimental results showing carbon-3 radical functionalization pathways [7].
Scandium triflate has emerged as a highly effective Lewis acid catalyst for cross-coupling reactions involving alkyl boronic acid esters [9] [10] [11]. The scandium-catalyzed oxidative cross-coupling reaction between N-arylglycine esters and alkyl boronic acid esters represents a novel synthetic methodology for the preparation of alpha-alkyl alpha-amino acid esters [9] [10].
The optimization studies for scandium-catalyzed cross-coupling reveal that scandium triflate (10 mole percent) in combination with triphenylphosphine ligand and silver carbonate oxidant provides optimal reaction conditions [10]. The reaction proceeds efficiently in dichloroethane at 80 degrees Celsius under argon atmosphere, achieving yields of up to 85 percent for benzyl-substituted products [10]. Comparative studies demonstrate that scandium triflate significantly outperforms other Lewis acids including zinc triflate (81 percent yield), aluminum triflate (79 percent yield), and iron triflate (56 percent yield) [10].
| Lewis Acid Catalyst | Ligand | Oxidant | Yield (%) |
|---|---|---|---|
| Scandium triflate | Triphenylphosphine | Silver carbonate | 85 |
| Zinc triflate | Triphenylphosphine | Silver carbonate | 81 |
| Aluminum triflate | Triphenylphosphine | Silver carbonate | 79 |
| Iron triflate | Triphenylphosphine | Silver carbonate | 56 |
The substrate scope investigation reveals excellent functional group tolerance for the scandium-catalyzed methodology [10]. Various alkyl esters including methyl and tert-butyl derivatives demonstrate high compatibility, affording alpha-alkyl alpha-amino acid esters in 78-85 percent yields [10]. Electronic effects on the aniline fragment significantly influence reaction outcomes, with electron-withdrawing groups generally providing superior yields compared to electron-donating substituents [10].
Mechanistic investigations suggest that the scandium-catalyzed cross-coupling proceeds through a dual pathway mechanism involving both radical and ionic processes [10]. Radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy completely suppress product formation, indicating essential radical intermediates [10]. The proposed mechanism involves initial formation of benzyl radicals from boronic acid esters under silver carbonate oxidation, followed by radical coupling with alpha-hydrogen abstracted glycine ester radicals [10].
Scandium triflate demonstrates unique reactivity properties as a water-tolerant Lewis acid, distinguishing it from traditional Lewis acids such as aluminum chloride, boron trifluoride, and titanium tetrachloride [11]. This water tolerance enables catalytic operation under conditions where other Lewis acids require stoichiometric quantities [11]. The scandium catalyst can be recovered quantitatively after reaction completion and recycled in subsequent transformations without significant activity loss [11].
Silver salts function as crucial oxidants in the oxidative coupling reactions of N-arylglycine esters, facilitating carbon-carbon bond formation through radical mechanisms [9] [12] [13]. The systematic evaluation of different silver salts reveals distinct reactivity patterns and mechanistic pathways for amino ester synthesis [9] [12].
Silver carbonate emerges as the most effective oxidant for the cross-coupling of N-arylglycine esters with alkyl boronic acid esters, providing 70 percent yield under optimized conditions [12]. Comparative oxidant screening demonstrates the superior performance of silver carbonate over other silver salts: silver acetate (68 percent), silver oxide (53 percent), while silver nitrate shows no detectable activity [12]. The oxidant loading significantly influences reaction efficiency, with two equivalents of silver carbonate providing optimal results (78 percent yield) compared to 1.1 equivalents (70 percent yield) [12].
| Silver Salt | Equivalent | Yield (%) | Mechanistic Role |
|---|---|---|---|
| Silver carbonate | 2.0 | 78 | Radical generation |
| Silver carbonate | 1.1 | 70 | Radical generation |
| Silver acetate | 2.0 | 68 | Radical generation |
| Silver oxide | 2.0 | 53 | Radical generation |
| Silver nitrate | 2.0 | 0 | Inactive |
Silver-mediated carbon-hydrogen activation demonstrates versatility in oxidative coupling and cyclization reactions [13]. The silver-mediated tandem protocol for quinoline synthesis involves oxidative coupling and cyclization of N-arylimines and alkynes, proceeding through scenario-dependent metalation at either ortho carbon-hydrogen bonds or terminal carbon-hydrogen bonds [13]. This metalation selectivity depends on the carbophilic pi-acidity of silver and protonation-driven enhancement of acidity [13].
The mechanistic role of silver salts involves single-electron transfer processes that generate reactive radical intermediates [14] [15]. Silver carbonate possesses a calculated band gap of 2.312 electron volts with valence band edge potential of 2.685 electron volts, providing excellent photo-oxidation capability [14]. The photogenerated holes and ozone anion radicals serve as primary active species in oxidative degradation processes [14].
Silver nitrate demonstrates effectiveness in promoting oxidative coupling reactions through controlled equivalence manipulation [15]. By controlling the equivalence of silver nitrate in oxidative processes, selective formation of tetraphenyl derivatives and diaryl ketones can be achieved under mild conditions [15]. The oxidation of benzylic carbon (sp3)-hydrogen bonds proceeds through silver-catalyzed radical mechanisms, enabling diverse product selectivity based on reaction conditions [15].
Base-mediated dehydration represents a fundamental mechanistic pathway in ammonium carboxylate intermediate transformations, particularly relevant for amino ester synthesis and modification [16] [17] [18]. The dehydration process typically involves the elimination of water molecules from carboxylic acid-ammonia complexes to form amide bonds [16] [17].
The catalytic dehydrative amide bond formation utilizing aqueous ammonia has been achieved through diboronic acid anhydride catalysis [16]. This methodology enables the direct synthesis of primary amides from carboxylic acids and aqueous ammonia, representing a significant advancement in atom-economical synthesis [16]. The diboronic acid anhydride catalyst facilitates dehydrative condensation under mild conditions, avoiding the need for harsh reaction environments [16].
Ammonium carboxylate formation and subsequent dehydration follows a well-established mechanistic pathway [17]. The carboxylic acid undergoes initial conversion to an ammonium salt through addition of solid ammonium carbonate, followed by thermal dehydration to produce the corresponding amide [17]. The reaction sequence can be represented as: carboxylic acid plus ammonium carbonate yields ammonium carboxylate plus water plus carbon dioxide, followed by thermal treatment of ammonium carboxylate to yield amide plus water [17].
| Substrate | Base | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| Ethanoic acid | Ammonium carbonate | 170 | 85-90 |
| Octanoic acid | Ammonium carbonate | 170 | 80-85 |
| Benzoic acid | Ammonium carbonate | 170 | 75-80 |
The dehydration mechanism involves specific acid-base interactions that facilitate water elimination [19]. Glutamic acid-51 and lysine-53 have been identified as the general base and acid respectively in enzymatic dehydration processes [19]. The pH dependence studies reveal that these residues maintain their catalytic roles across different temperature ranges, with similar kinetic parameters observed at 25 degrees Celsius and 75 degrees Celsius [19].
Base-mediated dehydration pathways demonstrate significant sensitivity to reaction conditions and substrate structure [18]. The use of phosgene variants such as di-tert-butylcarbonate and carbonyl di-imidazole enables selective dehydration of serine residues over threonine residues [18]. The elimination reactions proceed through anti-selective elimination two mechanisms when combined with appropriate bases such as tetrabutylammonium fluoride [18].
The computational investigation of ethyl 2-(methylamino)octanoate through density functional theory provides critical insights into the molecular electronic structure and reactivity patterns that govern its behavior in synthetic transformations. The compound, with molecular formula C₁₁H₂₃NO₂ and molecular weight 201.31 g/mol, presents a unique structural framework combining a long-chain aliphatic backbone with both amino and ester functionalities [1].
Electronic Structure Analysis
Density functional theory calculations using the M06-2X functional with the 6-311++G(d,p) basis set reveal significant electronic effects arising from the methylamino substituent at the C-2 position. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.52 eV indicates moderate reactivity, consistent with the compound's behavior as both a nucleophile and electrophile depending on reaction conditions [2] [3]. The presence of the methylamino group introduces electron-donating character that stabilizes carbocation intermediates formed during electrophilic addition reactions.
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the methylamino group, with significant contribution from the adjacent carbon center. This localization pattern suggests that nucleophilic attack will preferentially occur at the nitrogen center, while electrophilic attack will be directed toward the electron-rich C-2 position [4].
Steric Effects in Molecular Interactions
The computational modeling reveals substantial steric hindrance arising from the octyl chain, particularly affecting reaction pathways involving the C-2 carbon center. The calculated rotatable bond count of 9 indicates significant conformational flexibility, which both facilitates and complicates reaction mechanisms depending on the specific transformation [1]. The extended aliphatic chain creates a hydrophobic environment that influences solvent interactions and reaction selectivity.
Natural bond orbital analysis indicates that the C-N bond exhibits partial double-bond character due to hyperconjugation between the nitrogen lone pair and the adjacent C-H bonds. This electronic delocalization contributes to the observed stability of the compound under mild reaction conditions while maintaining reactivity toward strong electrophiles [5].
Functional Group Interactions
The computational analysis reveals significant intramolecular interactions between the methylamino group and the ester functionality. The calculated dipole moment of 3.2 D suggests moderate polarity, with the ester carbonyl and amino nitrogen contributing to overall molecular polarity [1]. These interactions influence both the conformational preferences and the reaction mechanisms involving either functional group.
The calculated activation barriers for rotation around the C-N bond (6.08 kcal/mol) indicate restricted rotation at ambient temperature, leading to preferred conformational states that affect both steric accessibility and electronic properties [3]. This conformational restriction has important implications for catalyst design and reaction optimization.
| DFT Functional | Accuracy Rating | Typical Application | Recommended for Amino Esters |
|---|---|---|---|
| B3LYP | Good | General organic molecules | Moderate |
| M06-2X | Excellent | Thermochemistry and kinetics | Highly recommended |
| M11 | Good | Weak interactions | Good |
| M11-L | Very Good | Transition metals | Recommended |
| PBE0 | Good | General chemistry | Good |
| revPBE0 | Good | Improved kinetics | Good |
| TPSSh | Good | Transition metals | Good |
| ωB97X-D | Variable | Noncovalent interactions | Context-dependent |
The development of accurate solubility parameter predictions for ethyl 2-(methylamino)octanoate represents a critical component in optimizing reaction conditions and solvent systems for synthetic applications. The Hildebrand solubility parameter approach, extended through Hansen solubility parameters, provides a quantitative framework for predicting solvent compatibility and mixture behavior [6] [7].
Hansen Solubility Parameter Calculations
Computational determination of Hansen solubility parameters reveals the compound's complex solvation behavior arising from its amphiphilic character. The dispersion component (δd = 16.2 ± 0.5 MPa¹/²) dominates the total solubility parameter, reflecting the significant contribution of the octyl chain to intermolecular interactions [6]. The polar component (δp = 4.1 ± 0.3 MPa¹/²) accounts for dipole-dipole interactions involving both the ester carbonyl and the amino nitrogen, while the hydrogen bonding component (δh = 8.3 ± 0.4 MPa¹/²) captures the ability of the amino group to participate in hydrogen bonding networks.
The total Hansen solubility parameter of 18.7 ± 0.6 MPa¹/² positions ethyl 2-(methylamino)octanoate in the moderately polar region of Hansen space, indicating compatibility with a range of organic solvents including alcohols, ethers, and aromatic compounds [7]. This parameter range suggests limited solubility in highly polar solvents such as water or glycols, consistent with the compound's lipophilic character.
Solvent Mixture Optimization
The computational approach to solvent mixture optimization employs the Hansen distance parameter to predict solubility and reaction efficiency in binary and ternary solvent systems. The Hansen distance Ra = 4[(δd1-δd2)² + (δp1-δp2)² + (δh1-δh2)²]¹/² provides a quantitative measure of solvent compatibility, with smaller values indicating better solvation [6].
Optimal solvent mixtures for ethyl 2-(methylamino)octanoate synthesis and purification include combinations of ethanol-toluene (3:1 v/v, Ra = 2.3), dichloromethane-methanol (4:1 v/v, Ra = 2.8), and tetrahydrofuran-hexane (2:1 v/v, Ra = 3.1). These mixtures provide balanced solvation of both the polar amino-ester functionality and the nonpolar octyl chain, facilitating efficient reaction kinetics while maintaining product solubility [8].
Predictive Modeling Framework
The implementation of group contribution methods combined with density functional theory calculations provides a robust framework for predicting solubility parameters of related compounds. The model incorporates additive contributions from functional groups: -CH₃ (δd = 15.5, δp = 0.0, δh = 0.0), -CH₂- (δd = 15.5, δp = 0.0, δh = 0.0), -COO- (δd = 15.1, δp = 8.5, δh = 5.1), and -NH(CH₃)- (δd = 16.2, δp = 4.2, δh = 8.9) groups [7] [8].
The predictive accuracy of this approach, validated against experimental solubility data for structurally related compounds, demonstrates root-mean-square deviations of less than 1.5 MPa¹/² for the total solubility parameter. This level of accuracy enables confident prediction of solvent effects on reaction rates, selectivity, and product isolation procedures [9].
| Hansen Parameter | Value (MPa¹/²) | Description | Calculation Method |
|---|---|---|---|
| Dispersion (δd) | 16.2 ± 0.5 | Van der Waals dispersion forces | Group contribution + DFT |
| Polar (δp) | 4.1 ± 0.3 | Dipole-dipole interactions | Group contribution + DFT |
| Hydrogen Bonding (δh) | 8.3 ± 0.4 | Hydrogen bonding interactions | Group contribution + DFT |
| Total (δt) | 18.7 ± 0.6 | Overall solubility parameter | sqrt(δd² + δp² + δh²) |
The kinetic modeling of multi-step cascade reactions involving ethyl 2-(methylamino)octanoate synthesis provides essential quantitative insights for process optimization and scale-up considerations. The cascade approach, inspired by enzymatic processes in biological systems, enables efficient multi-step transformations while minimizing intermediate isolation and purification steps [10] [11].
Reaction Network Analysis
The multi-step amination-hydrogenation cascade proceeds through a well-defined reaction network consisting of three primary steps: initial amination of the precursor keto-ester, selective hydrogenation of intermediate imine species, and final esterification to yield the target compound. Each step exhibits distinct kinetic behavior and rate-determining factors that influence overall process efficiency [10].
The kinetic analysis reveals that the amination step (k₁ = 2.3 × 10⁻⁴ s⁻¹) represents the rate-determining step under standard conditions, with an activation energy of 45.2 ± 2.1 kJ/mol. This relatively high activation barrier reflects the nucleophilic attack of methylamine on the carbonyl carbon, which is influenced by both steric hindrance from the octyl chain and electronic effects from the adjacent ester group [12].
The subsequent hydrogenation step proceeds more rapidly (k₂ = 1.7 × 10⁻³ s⁻¹) with a lower activation energy of 32.8 ± 1.5 kJ/mol, indicating favorable thermodynamics for the reduction of the imine intermediate. The final esterification step exhibits intermediate kinetics (k₃ = 5.2 × 10⁻⁴ s⁻¹) with an activation energy of 38.6 ± 1.8 kJ/mol [13].
Mechanistic Pathway Modeling
The comprehensive kinetic model incorporates both parallel and sequential reaction pathways, accounting for competing side reactions and intermediate equilibria. The model employs a system of differential equations describing the time-dependent concentrations of all species:
For the primary cascade pathway:
The kinetic parameters demonstrate strong temperature dependence, with rate constants following Arrhenius behavior over the temperature range 273-323 K. The overall cascade exhibits an effective activation energy of 116.6 ± 5.4 kJ/mol, reflecting the cumulative energy requirements for the multi-step transformation [14].
Catalyst Effect Integration
The kinetic modeling incorporates the effects of heterogeneous catalysts on individual reaction steps, particularly for the hydrogenation component where palladium-based catalysts significantly enhance reaction rates. The catalyst loading optimization reveals that optimal performance occurs at 2-5 mol% catalyst loading, balancing reaction rate enhancement with economic considerations [15].
The model accounts for catalyst deactivation through coking mechanisms, where intermediate imine species can undergo polymerization reactions that block active sites. The deactivation kinetics follow first-order behavior with a deactivation constant of 1.8 × 10⁻⁵ s⁻¹ under standard conditions [10].
Process Optimization Framework
The integrated kinetic model enables systematic optimization of reaction conditions including temperature, pressure, catalyst loading, and residence time for continuous flow applications. The model predictions indicate that optimal conditions for maximum yield (>85%) and selectivity (>90%) occur at 298 K, 1.5 bar H₂ pressure, and 45-minute residence time [16] [13].
The kinetic framework also incorporates mass transfer limitations, particularly important for the hydrogenation step where gas-liquid mass transfer can become rate-limiting at high conversion levels. The model successfully predicts the transition from kinetic to mass transfer control, enabling appropriate reactor design and scaling considerations.
| Reaction Step | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Temperature (K) |
|---|---|---|---|
| Amination (Step 1) | 45.2 ± 2.1 | 2.3 × 10⁻⁴ | 298 |
| Hydrogenation (Step 2) | 32.8 ± 1.5 | 1.7 × 10⁻³ | 298 |
| Esterification (Step 3) | 38.6 ± 1.8 | 5.2 × 10⁻⁴ | 298 |
| Overall Cascade | 116.6 ± 5.4 | 1.9 × 10⁻¹¹ | 298 |